molecular formula C9H9N3S B3515811 4-benzyl-4H-1,2,4-triazole-3-thiol

4-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3515811
M. Wt: 191.26 g/mol
InChI Key: QYEDHVIMYFBPRV-UHFFFAOYSA-N
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Description

4-benzyl-4H-1,2,4-triazole-3-thiol is a compound that has been studied for its potential biological activities . It is a white solid with a yield of 87% .


Synthesis Analysis

The synthesis of this compound involves the use of appropriate hydrazide compounds, which are converted into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols . Further details on the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by elemental analyses, IR, 1H-NMR and 13C-NMR spectra . More detailed information on the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, with the compound showing potential efficacy against the Mycobacterium tuberculosis H37Rv strain . Further details on the chemical reactions can be found in the referenced papers .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 250–251 °C . Its 1H-NMR (DMSO-d6, 400 MHz, δ in ppm) and 13C-NMR (DMSO-d6, 100 MHz, δ in ppm) have been reported .

Scientific Research Applications

Synthesis and Characterization

4-Benzyl-4H-1,2,4-triazole-3-thiol has been utilized as a starting material in the synthesis of various heterocyclic compounds. For instance, Sarhan et al. (2008) demonstrated the synthesis of 1,2,4-triazole bearing substituted thiosemicarbazides, leading to compounds with potential biological activities (Sarhan, Elsherif, Mahmoud, & Habib, 2008). Similarly, Kochikyan et al. (2010) synthesized new 1,2,4-triazole-3-thiols by reacting carboxylic acid hydrazides with isothiocyanates, resulting in S-substituted derivatives (Kochikyan, Samvelyan, Arutyunyan, Avetisyan, Tamazyan, & Aivazyan, 2010).

Antitumor and Anti-Inflammatory Applications

The derivatives of this compound have been explored for their antitumor properties. Ovsepyan et al. (2018) studied the antitumor properties of several 1,2,4-triazole derivatives, highlighting their potential as biologically active compounds (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018). Additionally, Liu et al. (2018) evaluated the anti-inflammatory activities of 5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-Phenyl- 4H-[1,2,4]Triazole-3-Thiol derivatives, discovering compounds with promising anti-inflammatory properties (Liu, Bian, Yu, & Wei, 2018).

Corrosion Inhibition

In the field of materials science, this compound derivatives have been researched for their potential as corrosion inhibitors. Yadav et al. (2013) synthesized benzimidazole derivatives incorporating this compound and evaluated their efficacy in inhibiting mild steel corrosion, demonstrating significant potential in this area (Yadav, Behera, Kumar, & Sinha, 2013). Furthermore, Quraishi and Ansari (2003) investigated fatty acid triazoles, including derivatives of this compound, for corrosion inhibition of mild steel in formic acid, finding them to be effective inhibitors (Quraishi & Ansari, 2003).

Antimycobacterial Activity

The antimycobacterial activity of this compound derivatives has been explored, with Klimesová et al. (2004) synthesizing 3-benzylsulfanyl derivatives and evaluating their activity against various Mycobacterium species. Although the activity was moderate, it highlights the potential of these compounds in antimicrobial research (Klimesová, Zahajská, Waisser, Kaustová, & Möllmann, 2004).

Physical and Chemical Properties

Investigations into the physical and chemical properties of this compound derivatives have been conducted to understand their structural and functional characteristics. For instance, Azimi et al. (2008) studied the acid−base properties of various derivatives in ethanol/water mixtures, providing valuable insights into their behavior in different solvent environments (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).

Future Directions

The future directions for the study of 4-benzyl-4H-1,2,4-triazole-3-thiol include further investigation of its potential antibacterial and antifungal activity . Additionally, more research is needed to fully understand its mechanism of action .

Properties

IUPAC Name

4-benzyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c13-9-11-10-7-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEDHVIMYFBPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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